
3-(6-Brompyridin-2-yl)-isoxazol-5-amin
Übersicht
Beschreibung
“2-Bromo-6-pyridinemethanol” and “(6-Bromo-pyridin-2-yl)methanol” are organic compounds with the molecular formula C6H6BrNO and a molecular weight of 188.02 . They are used in the preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases .
Molecular Structure Analysis
The molecular structure of these compounds includes a pyridine ring substituted at the 2-position by a bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-pyridinemethanol” include a melting point of 34-39 °C, a boiling point of 246 °C, and a density of 1.668 g/cm3 . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
Isoxazol-Derivate werden in der Materialwissenschaft als photochrome Materialien, elektrochemische Sonden zum Nachweis von Metallionen wie Cu 2+ und in Farbstoff-sensibilisierten Solarzellen aufgrund ihrer optischen Eigenschaften eingesetzt. Sie finden auch Anwendungen in hochenergetischen Materialien und Flüssigkristallen .
Pharmazeutische Industrie
Isoxazol-Derivate sind in der Wirkstoffforschung von entscheidender Bedeutung, da sie eine breite Palette an biologischen Aktivitäten aufweisen. Es wurde festgestellt, dass sie Antitumor-, Antioxidations-, Antibakterien- und Antimikrobenzelle-Aktivitäten zeigen. Einige Isoxazol-Gerüste werden als potenzielle HDAC-Inhibitoren eingesetzt . Darüber hinaus wurden sie in Medikamente eingebaut, die als Antibiotika (z. B. Sulfamethoxazol), GABAA-Rezeptor-Agonisten (z. B. Muscimol), Neurotoxine (z. B. Ibotensäure), COX2-Inhibitoren (z. B. Parecoxib) und Immunsuppressiva (z. B. Leflunomid) wirken .
Antitumor- und Krebsforschungsforschung
Isoxazol-Derivate werden auf ihr Potenzial in Antitumor- und Krebstherapien untersucht. Sie sind an der Entwicklung von Verbindungen beteiligt, die das Wachstum von Krebszellen hemmen können .
Neurologische Forschung
In der neurologischen Forschung werden Isoxazol-Verbindungen auf ihre Auswirkungen auf Enzyme wie Acetylcholinesterase (AChE) untersucht, die bei Erkrankungen wie Alzheimer bedeutsam sind. Molekular-Docking-Studien helfen, die Interaktion dieser Verbindungen mit biologischen Zielstrukturen zu verstehen .
Antiepileptische Forschung
Isoxazol-Derivate wurden sowohl in vitro als auch in vivo synthetisiert und auf ihre antikonvulsive Aktivität untersucht. Dazu gehören Tests von lipophilen diaromatischen Derivaten auf ihr therapeutisches Potenzial .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(6-bromopyridin-2-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-7-3-1-2-5(11-7)6-4-8(10)13-12-6/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQULUYQVEPNFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697244 | |
| Record name | 3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887595-06-4 | |
| Record name | 3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70697244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



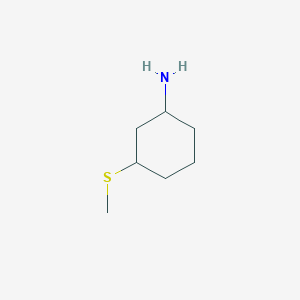
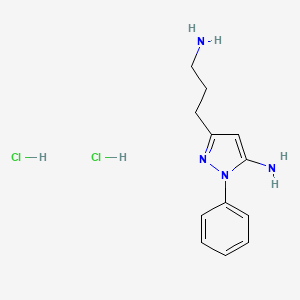
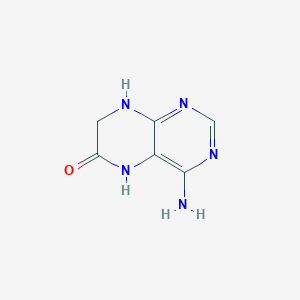

![1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride](/img/structure/B1524500.png)


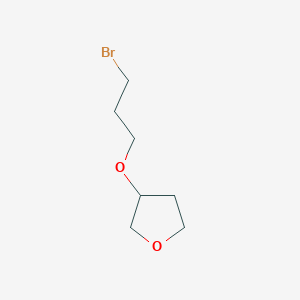
![2-[(Cyclopropylmethyl)(methyl)amino]-5-(trifluoromethyl)benzoic acid](/img/structure/B1524507.png)
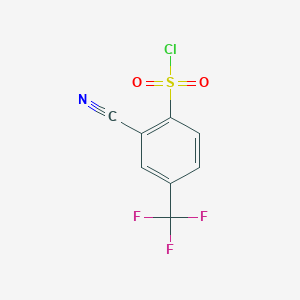

![Tert-butyl 1-(hydrazinecarbonyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524511.png)
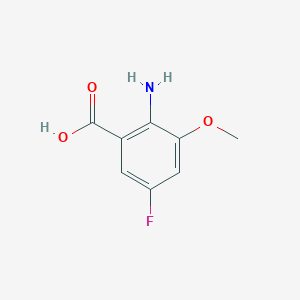
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)